N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[5-(2,5-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of thiazole, triazole, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include dichlorobenzyl chloride, thioamides, and triazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[5-(2,5-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving microbial infections or cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2,5-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorobenzyl group but lacks the thiazole and triazole moieties.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications like N-[5-(2,5-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE.
Uniqueness
The uniqueness of N-[5-(2,5-DICHLOROBENZYL)-1,3-THIAZOL-2-YL]-2-{[4-PHENYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its combination of thiazole, triazole, and dichlorobenzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H18Cl2N6OS2 |
---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H18Cl2N6OS2/c26-18-6-7-21(27)17(12-18)13-20-14-29-24(36-20)30-22(34)15-35-25-32-31-23(16-8-10-28-11-9-16)33(25)19-4-2-1-3-5-19/h1-12,14H,13,15H2,(H,29,30,34) |
InChI Key |
RALFKBSWIHUECX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=C(S3)CC4=C(C=CC(=C4)Cl)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
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